molecular formula C16H18N2O2S B2498731 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone CAS No. 496023-16-6

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone

Cat. No. B2498731
CAS RN: 496023-16-6
M. Wt: 302.39
InChI Key: QTAFZTHTTVLWHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone involves multi-step organic reactions. For instance, derivatives of morpholino and quinoline have been synthesized through processes such as the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions, highlighting the complexity and versatility of synthetic strategies in this domain (Marvadi et al., 2019). Additionally, cross-recyclization techniques have been applied to generate substituted quinoline derivatives, showcasing the innovative approaches to creating complex molecular architectures (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of related compounds involves intricate arrangements of atoms and bonds. Crystallographic studies, such as those conducted on zinc(II) complexes with morpholine derivatives, provide insight into the coordination environments and geometries that define the structural characteristics of these molecules (Xu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone derivatives are diverse, including reactions for the selective recognition of ions such as Pd2+ through fluorescence turn-off mechanisms. These reactions demonstrate the functional potential of these compounds in sensing applications (Shally et al., 2020). Furthermore, the SNVin reaction has been utilized to synthesize hexahydroisoquinolines, indicating the breadth of chemical transformations applicable to this class of compounds (Dyachenko & Vovk, 2012).

Scientific Research Applications

Synthesis and Chemical Reactions

A foundational aspect of the research on compounds like 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone involves understanding their synthesis and reactions. For instance, Okazaki, Ishii, and Inamoto (1978) discussed the reactions of thioacylketene thioacetals and o-thioquinone methides with enamines, presenting a method that could potentially be applied to synthesize derivatives of 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone (Okazaki, Ishii, & Inamoto, 1978).

Anticancer Applications

The exploration of anticancer properties is a significant area of interest. Compounds with structural similarities to 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone have been synthesized and evaluated for their antineoplastic activities. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated them for antineoplastic activity, highlighting the potential of these compounds in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).

Chemosensors

Shally et al. (2020) designed novel chemosensors based on tetrahydroquinoline derivatives for the selective identification of highly toxic Pd2+ ions, demonstrating the utility of quinoline derivatives in environmental and analytical chemistry (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

Antimicrobial Activity

Research into the antimicrobial properties of these compounds is also noteworthy. Marvadi et al. (2019) synthesized novel derivatives coupled with morpholine and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis, showing promising results for tuberculosis treatment (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Mechanism of Action

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-10-15(17-14-5-3-2-4-13(12)14)21-11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAFZTHTTVLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone

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